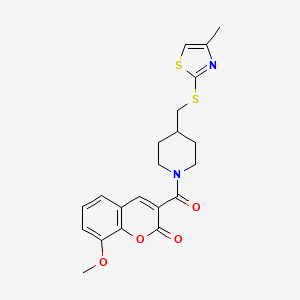

8-methoxy-3-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carbonyl)-2H-chromen-2-one

Description

This compound belongs to the coumarin family, characterized by a 2H-chromen-2-one core substituted with a methoxy group at position 8 and a piperidine-1-carbonyl moiety at position 2. Its synthesis involves a solvent-free, high-yield (94%) reaction between 2-hydroxy-3-methoxybenzaldehyde and ethyl acetoacetate catalyzed by piperidine, followed by sequential functionalization of the thiazole-piperidine system .

The structural complexity of this compound suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by coumarin derivatives (e.g., kinases, proteases) or antimicrobial pathways .

Properties

IUPAC Name |

8-methoxy-3-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidine-1-carbonyl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4S2/c1-13-11-28-21(22-13)29-12-14-6-8-23(9-7-14)19(24)16-10-15-4-3-5-17(26-2)18(15)27-20(16)25/h3-5,10-11,14H,6-9,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTUWDFGAEYETBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)SCC2CCN(CC2)C(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 8-methoxy-3-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carbonyl)-2H-chromen-2-one is a novel chemical entity that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

- A chromenone moiety, which is known for various biological activities.

- A thiazole ring, contributing to its pharmacological profile.

- A piperidine derivative that may enhance its bioactivity.

Antitumor Activity

Recent studies have indicated that compounds containing thiazole and chromenone moieties exhibit significant antitumor properties. The structure-activity relationship (SAR) analyses suggest that modifications at specific positions can enhance cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 8-methoxy-3-(4-(...)) | A431 (human epidermoid carcinoma) | < 10 | Induction of apoptosis via Bcl-2 inhibition |

| 8-methoxy-3-(4-(...)) | Jurkat (T-cell leukemia) | < 15 | Cell cycle arrest in G2/M phase |

Anticonvulsant Activity

The compound has shown potential anticonvulsant activity in preclinical models. The presence of the thiazole ring is crucial for enhancing this effect, as demonstrated in various analogs tested against seizure models.

Antiviral Activity

Preliminary screenings have suggested that derivatives of this compound may exhibit antiviral properties. The interaction with viral proteins and inhibition of replication pathways are areas of ongoing research.

- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells by modulating key proteins such as Bcl-2.

- Cell Cycle Arrest : Studies indicate that it can cause cell cycle arrest, particularly in the G2/M phase, which is critical for cancer therapy.

- Inhibition of Viral Replication : For antiviral effects, the compound's ability to bind to viral proteins and disrupt their function is under investigation.

Study 1: Antitumor Efficacy

A study conducted on the efficacy of the compound against A431 and Jurkat cells revealed promising results. The IC50 values were significantly lower than those observed for standard chemotherapeutics, indicating a potential role in cancer treatment.

Study 2: Anticonvulsant Properties

In a model using pentylenetetrazole (PTZ)-induced seizures, the compound exhibited a protective effect, reducing seizure duration and frequency compared to control groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Coumarin Family

A. 3-Acetyl-8-Methoxy-2H-Chromen-2-One

- Structure : Lacks the thiazole-piperidine moiety but retains the 8-methoxy-coumarin core with an acetyl group at position 3.

- Synthesis : Prepared under similar solvent-free conditions with piperidine catalysis, yielding 94% .

- Key Differences: Reduced steric bulk compared to the target compound.

B. Simple Coumarin (2H-Chromen-2-One)

Thiazole- and Piperidine-Containing Analogues

A. N-(4-(8-Methoxy-2-Oxo-2H-Chromen-3-yl)Thiazol-2-yl) Amide Derivatives

- Structure : Shares the 8-methoxycoumarin-thiazole scaffold but replaces the piperidine-thio-methyl group with amide-linked substituents.

- Bioactivity : Demonstrated antimicrobial and anticancer activity in preliminary studies, suggesting the thiazole moiety enhances target engagement .

B. Pyrido[3,4-d]Pyrimidin-4(3H)-one Derivatives (e.g., Compound 6 in )

- Structure: Features a pyrimidinone core instead of coumarin, with a piperidine-aryl substituent.

- Key Differences: Broader π-conjugation in the pyrimidinone system may improve DNA intercalation or kinase inhibition. Reduced solubility compared to coumarins due to increased hydrophobicity .

Data Table: Key Properties and Comparisons

Research Findings and Mechanistic Insights

Role of the Thiazole-Piperidine Moiety

- The thiazole ring enhances electronic interactions with biological targets (e.g., via hydrogen bonding or van der Waals forces), while the piperidine improves solubility and membrane permeability .

- In coumarin derivatives, the 8-methoxy group is critical for stabilizing interactions with hydrophobic enzyme pockets, as seen in cytochrome P450 inhibition .

Comparative Bioactivity

- Antimicrobial Activity : Thiazole-containing coumarins (e.g., the target compound) show broader-spectrum activity than acetyl-substituted analogs, likely due to enhanced target specificity .

- Kinase Inhibition: Piperidine-linked compounds (e.g., pyrido-pyrimidinone derivatives) exhibit stronger kinase binding than coumarins but may suffer from higher metabolic instability .

Q & A

Q. What synthetic strategies are recommended for constructing the chromen-2-one core in this compound?

The chromen-2-one (coumarin) core can be synthesized via the Pechmann condensation of resorcinol derivatives with β-keto esters under acidic conditions. For the 8-methoxy substituent, pre-functionalization of the resorcinol precursor with a methoxy group is critical. Subsequent introduction of the piperidine-thiazole moiety involves coupling reactions, such as amide bond formation between the coumarin carbonyl and the piperidine nitrogen, followed by thioether linkage to the 4-methylthiazole group .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

- 1H/13C NMR : To verify substituent positions (e.g., methoxy at C8, piperidine-carbonyl linkage at C3) and assess coupling constants for stereochemical analysis.

- High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight confirmation.

- IR Spectroscopy : To identify carbonyl (C=O) and thioether (C-S) functional groups .

Q. What preliminary biological screening assays are suitable for this compound?

Given its structural similarity to bioactive coumarin and thiazole derivatives, initial screens could include:

- Enzyme inhibition assays (e.g., kinases, proteases) due to the piperidine-carbonyl motif.

- Antimicrobial susceptibility testing (MIC determination) based on thiazole-related activity .

Advanced Questions

Q. How can reaction conditions be optimized for the thioether linkage between piperidine and 4-methylthiazole?

- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates.

- Catalysis : Employ copper(I) iodide or palladium catalysts for efficient C-S bond formation.

- Temperature Control : Reflux conditions (~100–120°C) to overcome activation barriers while avoiding decomposition .

Q. How should researchers resolve contradictory bioactivity data across different cell lines?

- Orthogonal Assays : Validate results using multiple assay types (e.g., viability vs. target-specific enzymatic assays).

- Purity Verification : Confirm compound integrity via HPLC (>95% purity) to rule out impurities as confounding factors.

- Structural Confirmation : Re-examine stereochemistry using X-ray crystallography (SHELX refinement) or NOESY NMR .

Q. What computational approaches predict the compound’s interaction with biological targets?

- Molecular Docking : Use software like AutoDock Vina to model binding poses with proteins (e.g., kinases).

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over time.

- QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. methylthiazole) with activity trends .

Q. How can synthetic yields be improved for multi-step protocols involving sensitive intermediates?

- Stepwise Purification : Isolate intermediates via column chromatography or recrystallization to minimize side reactions.

- Protecting Groups : Temporarily shield reactive sites (e.g., piperidine nitrogen) during coupling steps.

- Microwave-Assisted Synthesis : Reduce reaction times and improve yields for thermally sensitive steps .

Methodological Notes

- Structural Refinement : For crystallographic data, SHELX programs (e.g., SHELXL) are recommended for high-resolution refinement, particularly for resolving disorder in the piperidine-thiazole moiety .

- Data Reproducibility : Document reaction conditions (solvent, catalyst, temperature) in detail to enable replication. Contradictions in yield or activity may arise from subtle parameter variations .

- Biological Assay Design : Include positive controls (e.g., known kinase inhibitors) and validate assay conditions using structurally related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.